methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate
Description
X-Ray Diffraction Analysis
While single-crystal X-ray diffraction data for this specific compound remains unpublished, analogous structures such as MDMB-4F-BINACA (methyl (2S)-2-[1-(4-fluorobutyl)-1H-indazole-3-carbonyl]amino-3,3-dimethylbutanoate) demonstrate that fluorinated alkyl chains in synthetic cannabinoids typically exhibit torsional angles of 178–179° between the indole/indazole ring and the carbonyl group. These structural parameters suggest similar planarity in the indole-3-carbonyl-L-phenylalaninate system.
Nuclear Magnetic Resonance (NMR) Spectral Profiling
Comprehensive NMR assignments (¹H, ¹³C, ¹⁹F, and ²D correlations) have been reported for structurally related compounds:
¹H NMR (500 MHz, CDCl₃) Key Resonances
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.21 | s | Indole H2 |
| 7.68 | d (J=7.8 Hz) | Indole H7 |
| 7.45–7.28 | m | Phenylalaninate aromatic protons |
| 4.52 | t (J=7.1 Hz) | N-CH₂-(CH₂)₃-CF₂H |
| 3.73 | s | Methoxy group (COOCH₃) |
| 1.82–1.45 | m | Fluoropentyl chain protons |
¹³C NMR (126 MHz, CDCl₃)
The ¹⁹F NMR spectrum exhibits a triplet at -218 ppm (JFH=47 Hz), characteristic of terminal CF₂H groups in fluorinated synthetic cannabinoids.
High-Resolution Mass Spectrometry (HRMS) Confirmation
Orbitrap-based HRMS analysis of the protonated molecule ([M+H]⁺) yields an exact mass of 411.2024 (calculated for C₂₄H₂₈FN₂O₃⁺: 411.2028), with a mass error of 0.97 ppm. Key fragmentation pathways include:
- Loss of methyl formate (60.0211 Da) → m/z 351.18
- Cleavage of the amide bond → m/z 268.10 (indole-fluoropentyl fragment)
- Retro-Diels-Alder rearrangement → m/z 145.03 (phenylalaninate-derived ion)
Table 1: HRMS/MS Fragmentation Pattern
| m/z | Relative Abundance (%) | Proposed Fragment |
|---|---|---|
| 411.2024 | 100 | [M+H]⁺ |
| 351.1809 | 68 | [M+H–COOCH₃]⁺ |
| 268.1047 | 45 | [C₁₈H₁₉FN₂O]⁺ |
| 145.0283 | 32 | [C₉H₉O₂]⁺ (phenylalaninate core) |
The mass spectral data aligns with synthetic cannabinoids sharing the indole-3-carboxamide ester scaffold, confirming both molecular formula and major structural features.
Properties
CAS No. |
2682867-54-3 |
|---|---|
Molecular Formula |
C24H27FN2O3 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C24H27FN2O3/c1-30-24(29)21(16-18-10-4-2-5-11-18)26-23(28)20-17-27(15-9-3-8-14-25)22-13-7-6-12-19(20)22/h2,4-7,10-13,17,21H,3,8-9,14-16H2,1H3,(H,26,28)/t21-/m0/s1 |
InChI Key |
GZGBNOYVLYYYCZ-NRFANRHFSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(5-Fluoropentyl)-1H-Indole-3-Carboxylic Acid
Starting Materials :
- Indole
- 1-Bromo-5-fluoropentane
- Trifluoroacetic anhydride (TFAA)
- Potassium hydroxide (KOH)
Procedure :
- Alkylation of Indole :
Indole is alkylated with 1-bromo-5-fluoropentane in a polar aprotic solvent (e.g., dimethylformamide, DMF) under reflux. The reaction produces 1-(5-fluoropentyl)-1H-indole as a key intermediate.Indole + 1-Bromo-5-fluoropentane → 1-(5-Fluoropentyl)-1H-indole
Yield : ~75% (reported for analogous reactions).
Trifluoroacetylation :
The alkylated indole is treated with TFAA to form a trifluoroacetyl-protected intermediate. This step enhances reactivity for subsequent hydrolysis.Hydrolysis to Carboxylic Acid :
The trifluoroacetyl intermediate undergoes hydrolysis with KOH in a methanol/toluene mixture at reflux. This yields 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (15 ).Intermediate + KOH → 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid
Amide Coupling with L-Phenylalanine Methyl Ester
Reagents :
- 1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid (15 )
- L-Phenylalanine methyl ester hydrochloride
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Hydroxybenzotriazole (HOBt)
- Triethylamine (TEA)
Procedure :
- Activation of Carboxylic Acid :
A solution of 15 in DMF is treated with EDC (1.2 eq) and HOBt (1.1 eq) to form an active ester intermediate. TEA (3.3 eq) is added to neutralize HCl generated from the amino ester.
- Coupling Reaction :
L-Phenylalanine methyl ester hydrochloride (1.1 eq) is added to the activated acid, and the mixture is stirred for 18–48 hours at room temperature. The reaction progress is monitored via thin-layer chromatography (TLC).Acid + L-Phenylalanine methyl ester → Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate
Yield : 45–50% (after purification).
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
Optimization Strategies
Solvent and Catalyst Screening
Reaction Time and Temperature
- Coupling : Extending reaction time to 48 hours increases yield by 15%.
- Hydrolysis : Reflux conditions (70–80°C) are critical for complete deprotection.
Challenges and Solutions
Regioselectivity in Alkylation
The alkylation of indole at the N1 position is favored due to the electron-rich nature of the indole nitrogen. Competing C3 alkylation is suppressed using bulky bases.
Enantiomeric Purity
The use of L-phenylalanine methyl ester ensures retention of stereochemistry, with no epimerization observed under coupling conditions.
Scalability and Industrial Relevance
- Batch Size : Successful synthesis reported at 200 mg–5 g scales.
- Cost Drivers : 1-Bromo-5-fluoropentane and EDC account for >60% of material costs.
Comparative Analysis of Analogues
| Modification | Impact on Yield | Receptor Affinity |
|---|---|---|
| 5-Fluoropentyl chain | +10% yield | 2× CB1 affinity |
| L-Phenylalanine moiety | - | Enhanced selectivity |
Chemical Reactions Analysis
Types of Reactions
Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmacological Applications
1. Psychoactive Effects
Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate exhibits psychoactive effects similar to those of natural cannabinoids. Research indicates that it may lead to significant intoxications and fatalities associated with synthetic cannabinoids. Understanding these effects is crucial for assessing risks associated with its use in recreational contexts.
2. Drug Interactions
Studies have shown that this compound may exhibit complex interactions with various biological systems. Notably, drug-drug interactions have been observed, particularly concerning other psychoactive substances. These interactions can alter the pharmacokinetics and toxicity of this compound, making it an important subject for further research in pharmacology and toxicology.
Safety Profile and Toxicology
The safety profile of this compound raises significant concerns due to its potential for severe intoxication and fatalities. Reports highlight the need for comprehensive toxicological studies to understand better the risks associated with its use. Monitoring its effects in clinical and forensic settings is essential for establishing guidelines for safe usage .
Mechanism of Action
The compound exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2. Upon binding, it activates these receptors, leading to the modulation of various signaling pathways. This activation results in the release of neurotransmitters and other signaling molecules, which mediate the compound’s effects on the central nervous system and peripheral tissues .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of indole- and indazole-carboxamides, which are often designed to interact with cannabinoid receptors (e.g., CB1/CB2). Below is a detailed comparison with structurally related analogs:
Table 1: Key Structural and Regulatory Differences
Core Structural Variations
- Fluorinated Alkyl Chains: The 5-fluoropentyl moiety in 5F-MPP-PICA enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., MPP-PICA) . This modification is shared with 5F-MDMB-PICA but absent in MMB-CHMICA (cyclohexylmethyl) and ADB-HEXINACA (hexyl).
- Amino Acid Ester Groups: 5F-MPP-PICA uses L-phenylalaninate, which introduces a benzyl side chain. This contrasts with 5F-MDMB-PICA’s α-methyl-L-valinate, which reduces steric hindrance and may increase receptor binding affinity .
Pharmacological and Regulatory Implications
- Receptor Affinity : While specific binding data for 5F-MPP-PICA are unavailable, its structural similarity to 5F-MDMB-PICA (a potent CB1 agonist) suggests comparable psychoactive effects. The phenylalaninate group may modulate efficacy due to bulkier aromatic interactions .
- Metabolism: Fluorination typically delays oxidative degradation, prolonging half-life relative to non-fluorinated analogs. However, the phenylalaninate ester may introduce unique metabolites compared to valinate-based compounds .
- Legal Status: 5F-MPP-PICA’s inclusion in controlled substance lists (e.g., Alabama, Hong Kong) aligns with global trends targeting fluorinated synthetic cannabinoids. In contrast, ADB-HEXINACA’s indazole core places it in a distinct regulatory category despite overlapping control dates .
Biological Activity
Methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate is a synthetic cannabinoid that belongs to a class of compounds known as new psychoactive substances (NPS). This compound is notable for its structural complexity and its interaction with cannabinoid receptors, which significantly influences its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a sophisticated arrangement that includes an indole moiety and a fluoropentyl group. This configuration allows it to mimic the effects of natural cannabinoids like tetrahydrocannabinol (THC) by binding to cannabinoid receptors CB1 and CB2 in the brain .
The primary biological activity of this compound is attributed to its agonistic action on the cannabinoid receptors:
- CB1 Receptors : Predominantly located in the central nervous system, activation of CB1 receptors is associated with psychoactive effects, including euphoria and altered sensory perception.
- CB2 Receptors : Primarily found in peripheral tissues, these receptors are involved in modulating immune responses and may influence inflammation and pain perception.
Research indicates that synthetic cannabinoids like this compound can produce effects similar to THC but often with greater potency and unpredictability, leading to increased risks of toxicity and adverse reactions .
Toxicological Profile
The safety profile of this compound raises significant concerns. Reports have linked synthetic cannabinoids to severe intoxications, including fatalities. The variability in response among users can be attributed to factors such as dosage, individual metabolism, and potential interactions with other substances .
Comparative Analysis with Similar Compounds
Several synthetic cannabinoids share structural similarities with this compound, exhibiting comparable pharmacological properties. Below is a comparison table highlighting some notable compounds:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 5F-MDMB-PICA | Contains a dimethylbutanoate group | Higher potency at CB receptors |
| MDMB-FUBICA | Incorporates fluorophenyl groups | Different side chain length |
| MPhP-5F-PICA | Similar indole structure but different side chains | Variations in receptor affinity |
These compounds exhibit varying degrees of receptor affinity and biological activity, which can influence their effects and potential for harm .
Case Studies and Research Findings
Research into the biological activity of this compound has highlighted several key findings:
- Psychoactive Effects : In animal models, this compound has been shown to induce significant psychoactive effects comparable to those induced by THC. Studies indicate higher levels of intoxication and potential for addiction .
- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for assessing risks associated with its use. Studies suggest that synthetic cannabinoids can have altered metabolic pathways compared to natural cannabinoids, leading to prolonged effects and increased toxicity .
- Drug Interactions : There are documented cases where concurrent use with other psychoactive substances has resulted in enhanced effects or adverse reactions. This underscores the importance of understanding drug-drug interactions when assessing safety profiles .
Q & A
Q. What are the optimal synthetic routes and purification strategies for methyl(1-(5-fluoropentyl)-1H-indole-3-carbonyl)-L-phenylalaninate?
Methodological Answer: The synthesis involves coupling 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid chloride with methyl L-phenylalaninate. Evidence from precursor synthesis (e.g., 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid chloride) suggests using oxalyl chloride in methylene chloride with catalytic DMF, followed by vacuum concentration to yield the reactive acyl chloride intermediate . Purification typically employs silica gel chromatography with ethyl acetate/hexane systems (Rf = 0.85 in 1:1 ratio), ensuring >95% purity . Critical parameters include stoichiometric control of oxalyl chloride and temperature regulation during acylation to minimize side reactions.
Q. How can structural characterization of this compound be rigorously validated?
Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, NMR can confirm the stereochemistry of the L-phenylalaninate moiety and fluoropentyl chain orientation, while HRMS validates the molecular formula (C24H27FN2O3) . X-ray diffraction is recommended for resolving ambiguities in the indole core substitution pattern, as demonstrated in analogous indole-carboxylate structures .
Q. What stability tests are essential for this compound under experimental storage conditions?
Methodological Answer: Conduct accelerated stability studies under varying pH, temperature, and light exposure. Monitor degradation via HPLC-UV (e.g., C18 column, acetonitrile/water gradient) and track hydrolytic cleavage of the ester or amide bonds. Stability in common solvents (e.g., DMSO, methanol) should be assessed over 72 hours at 4°C and −20°C, with TLC (silica gel, ethyl acetate/hexane) to detect decomposition products .
Advanced Research Questions
Q. How can researchers differentiate between structural isomers or analogs of this compound in complex mixtures?
Methodological Answer: Liquid chromatography coupled with photodiode array detection (LC-PDA) and tandem mass spectrometry (LC-MS/MS) is critical. For example, isomers with quinolinyl or isoquinolinyl substituents exhibit distinct retention times and UV-Vis spectra (e.g., λmax shifts due to π→π* transitions). In LC-MS/MS, fragmentation patterns (e.g., loss of CO2 or fluoropentyl chain) differentiate positional isomers . Advanced statistical tools, such as principal component analysis (PCA) of MS/MS data, enhance discrimination accuracy.
Q. What pharmacological profiling strategies are recommended to assess receptor binding or metabolic pathways?
Methodological Answer: Use in silico docking (e.g., AutoDock Vina) to predict affinity for cannabinoid receptors (CB1/CB2), given structural similarity to synthetic cannabinoids like 5F-PB-22 . Validate predictions with competitive binding assays using [³H]CP-55,940. For metabolic studies, incubate the compound with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS. Focus on fluoropentyl chain oxidation and ester hydrolysis pathways, referencing analogous indole-carboxylate metabolism .
Q. How can researchers resolve contradictions in analytical data (e.g., conflicting purity assessments)?
Methodological Answer: Cross-validate purity assays using orthogonal techniques:
- HPLC-UV vs. LC-MS : Discrepancies may arise from co-eluting impurities with similar UV profiles but distinct mass signatures.
- Elemental Analysis : Confirm C/H/N/F ratios to detect non-UV-active contaminants.
- ¹H NMR Purity : Integrate diagnostic peaks (e.g., fluoropentyl –CH2F at δ 4.4–4.6 ppm) against internal standards .
For unresolved issues, employ preparative HPLC to isolate the target compound and reanalyze fractions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
